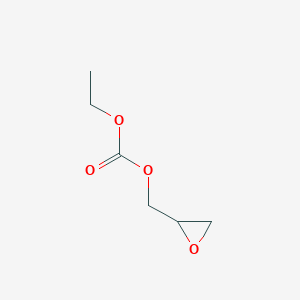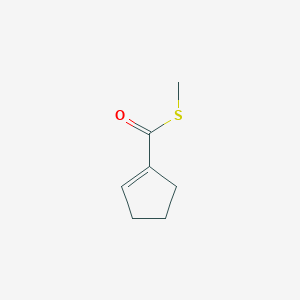![molecular formula C14H12S B14405176 4-Methyl-4H-naphtho[1,2-b]thiopyran CAS No. 89647-56-3](/img/structure/B14405176.png)
4-Methyl-4H-naphtho[1,2-b]thiopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-4H-naphtho[1,2-b]thiopyran is a heterocyclic compound that belongs to the class of naphthopyrans These compounds are known for their unique structural features, which include a fused ring system containing both sulfur and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4H-naphtho[1,2-b]thiopyran typically involves multicomponent reactions. One common method is the condensation of naphthol, aldehydes, and oxobenzenepropane derivatives in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields high purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, are often employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-4H-naphtho[1,2-b]thiopyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at different positions on the naphthopyran ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Wissenschaftliche Forschungsanwendungen
4-Methyl-4H-naphtho[1,2-b]thiopyran has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Wirkmechanismus
The mechanism of action of 4-Methyl-4H-naphtho[1,2-b]thiopyran involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo photoinduced ring-opening reactions to form merocyanine dyes, which exhibit unique optical properties. These reactions are often reversible, making the compound useful in applications like photochromic lenses and smart materials .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-Thiopyran-4-one: Another sulfur-containing heterocycle with similar reactivity.
2H-Naphtho[1,2-b]pyran: A structurally related compound with oxygen instead of sulfur.
4H-Pyran: A simpler analog without the fused naphthalene ring.
Uniqueness
4-Methyl-4H-naphtho[1,2-b]thiopyran stands out due to its unique combination of sulfur and oxygen atoms in a fused ring system. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
89647-56-3 |
|---|---|
Molekularformel |
C14H12S |
Molekulargewicht |
212.31 g/mol |
IUPAC-Name |
4-methyl-4H-benzo[h]thiochromene |
InChI |
InChI=1S/C14H12S/c1-10-8-9-15-14-12(10)7-6-11-4-2-3-5-13(11)14/h2-10H,1H3 |
InChI-Schlüssel |
JFLKGWJNSDZIBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C=CSC2=C1C=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(Propan-2-yl)sulfanyl]anthracene](/img/structure/B14405098.png)
![3-(2-Phenylethenyl)naphtho[1,2-B]thiophene](/img/structure/B14405104.png)
methanone](/img/structure/B14405117.png)

![(2R)-12-{[tert-Butyl(dimethyl)silyl]oxy}dodec-9-yn-2-ol](/img/structure/B14405134.png)

![N,N,N-Trimethyl(1H-pyrrolo[2,3-b]pyridin-3-yl)methanaminium iodide](/img/structure/B14405138.png)


![1,4-Diethenylbicyclo[2.2.2]octane](/img/structure/B14405155.png)
![1,8-Diazabicyclo[6.4.3]pentadecane](/img/structure/B14405158.png)

![3-[Bis(methylsulfanyl)methylidene]octan-2-OL](/img/structure/B14405170.png)

